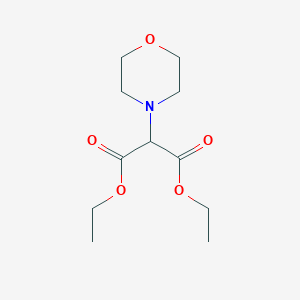
Diethyl (morpholin-4-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (morpholin-4-yl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (morpholin-4-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with morpholine. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl propanedioate reacts with morpholine to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Types of Reactions:
Alkylation: this compound can undergo alkylation reactions where the enolate ion reacts with alkyl halides to form substituted products.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a catalyst.
Major Products Formed:
Alkylation: Substituted diethyl (morpholin-4-yl)propanedioates.
Hydrolysis: Morpholin-4-ylpropanedioic acid.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl (morpholin-4-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (morpholin-4-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Diethyl propanedioate (diethyl malonate): A precursor in the synthesis of diethyl (morpholin-4-yl)propanedioate.
Morpholine: A key component that imparts unique properties to the compound.
Diethyl (piperidin-4-yl)propanedioate: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
CAS No. |
6082-48-0 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
diethyl 2-morpholin-4-ylpropanedioate |
InChI |
InChI=1S/C11H19NO5/c1-3-16-10(13)9(11(14)17-4-2)12-5-7-15-8-6-12/h9H,3-8H2,1-2H3 |
InChI Key |
XEBTXHKGDGKJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















